N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-6-(trifluoromethyl)pyridine-3-carboxamide
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Overview
Description
N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-6-(trifluoromethyl)pyridine-3-carboxamide: is a complex organic compound that features a benzo[b]thiophene moiety, a hydroxyethyl group, and a trifluoromethyl-substituted nicotinamide
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-6-(trifluoromethyl)pyridine-3-carboxamide typically involves multiple steps:
Formation of the Benzo[b]thiophene Moiety: This can be achieved through cyclization reactions involving thiophenes and benzene derivatives.
Introduction of the Hydroxyethyl Group: This step often involves the use of ethylene oxide or similar reagents to introduce the hydroxyethyl group.
Attachment of the Trifluoromethyl Group: This can be done using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Coupling with Nicotinamide: The final step involves coupling the intermediate with nicotinamide under conditions that promote amide bond formation, such as using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyethyl group can undergo oxidation to form a carbonyl group.
Reduction: The nitro group (if present in intermediates) can be reduced to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like PCC (pyridinium chlorochromate) or KMnO4 (potassium permanganate) can be used.
Reduction: Reagents like LiAlH4 (lithium aluminium hydride) or H2/Pd (hydrogenation with palladium catalyst) are common.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of carbonyl-containing derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted trifluoromethyl derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex molecules.
- Studied for its unique electronic properties due to the trifluoromethyl group.
Biology:
- Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine:
- Explored for its potential therapeutic applications, particularly in targeting specific enzymes or receptors.
Industry:
- Potential use in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-6-(trifluoromethyl)pyridine-3-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the benzo[b]thiophene moiety can facilitate interactions with hydrophobic pockets in proteins. The hydroxyethyl group can form hydrogen bonds, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
4,4’-Dichlorobenzophenone: An organic compound with similar aromatic structures but different functional groups.
Intermetallic Compounds: While not directly related, these compounds share the characteristic of having unique electronic properties.
Uniqueness: N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-6-(trifluoromethyl)pyridine-3-carboxamide is unique due to the combination of its trifluoromethyl group, benzo[b]thiophene moiety, and hydroxyethyl group, which together confer distinct chemical and biological properties not found in other similar compounds.
Properties
IUPAC Name |
N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-6-(trifluoromethyl)pyridine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F3N2O2S/c18-17(19,20)15-6-5-10(7-21-15)16(24)22-8-13(23)12-9-25-14-4-2-1-3-11(12)14/h1-7,9,13,23H,8H2,(H,22,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLWPRUHSSOGZBX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CS2)C(CNC(=O)C3=CN=C(C=C3)C(F)(F)F)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F3N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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